molecular formula C21H21N5O3S B2819213 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013809-40-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2819213
CAS No.: 1013809-40-9
M. Wt: 423.49
InChI Key: ZQIMBHKYCVMTHI-UHFFFAOYSA-N
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Description

. This compound features a unique structure that includes a benzo[d]thiazole ring, a pyrazole ring, and a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMBHKYCVMTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions.

    Synthesis of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.

    Coupling of the benzo[d]thiazole and pyrazole rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the pyridine moiety: This final step involves the reaction of the intermediate compound with a pyridine derivative under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and pyrazole rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted benzothiazole amines. Critical steps include:

  • Step 1 : Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) in dimethyl sulfoxide (DMSO) or ethanol under nitrogen .
  • Step 2 : Nucleophilic substitution at the benzothiazole-2-amine position, requiring temperature control (60–80°C) and catalytic bases like K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final compound .
    • Optimization : Reaction yields (typically 50–70%) depend on solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios of intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole, pyridinylmethyl linkage) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~480–500 Da) .
  • X-ray Crystallography (if available): Resolves 3D conformation, critical for studying binding interactions .

Q. What preliminary biological activities have been reported for this compound?

  • In Vitro Studies : Similar benzothiazole-pyrazole hybrids exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer Potential : IC₅₀ of 10–20 µM in breast cancer (MCF-7) cells via apoptosis induction .
    • Mechanistic Clues : Fluorinated analogs show enhanced activity via electronic effects (e.g., fluorine substituents improve target binding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hrs) .
  • Purity Issues : Impurities from incomplete coupling reactions (e.g., residual pyrazole intermediates) alter bioactivity .
    • Resolution Strategy :
  • Reproducibility Checks : Standardize protocols (e.g., ATP-based viability assays) and validate compound purity via HPLC (>95%) .
  • Meta-Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using structure-activity relationship (SAR) models .

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Experimental Approaches :

  • Molecular Docking : Predict binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina .
  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., tyrosine kinases) with fluorescence-based substrates .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
    • Data Interpretation : Correlate computational docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental inhibition rates .

Q. How can substituent modifications enhance selectivity for therapeutic targets?

  • SAR Insights :

Substituent Position Effect on Activity Reference
MethoxyC4/C7 (Benzothiazole)↑ Solubility, ↓ Toxicity
PyridinylmethylN-Linkage↑ Blood-brain barrier penetration
FluorineC4/C6 (Benzothiazole)↑ Target affinity (electronic effects)
  • Design Strategy : Replace methoxy groups with trifluoromethyl (-CF₃) to enhance metabolic stability .

Q. What methodologies assess pharmacokinetic properties like absorption and metabolism?

  • In Vitro ADME :

  • Caco-2 Assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal Stability : Incubate with liver microsomes; half-life >30 mins suggests low hepatic clearance .
    • In Vivo Studies : Radiolabel the compound (e.g., ¹⁴C) for biodistribution tracking in rodent models .

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